Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-

Dopamine transporter Structure-activity relationship Synthetic cathinone

Researchers calibrating dopamine transporter (DAT) assays face >100-fold potency errors when substituting α-substituted analogs for the baseline α-H scaffold. 1-Phenyl-2-(pyrrolidin-1-yl)ethanone (CAS 2218-15-7) is the definitive α-unsubstituted reference standard that solves this challenge. - **DAT IC50 = 3250 nM**: Establishes the low-potency baseline for SAR rank-ordering of α-alkyl analogs (185-fold less potent than α-PVP). - **SERT-negative at 10 µM**: Enables selective dopamine reuptake studies without serotonergic interference. - **2-Phenacylpyrrolidine scaffold**: Essential precursor for tylophorinine biosynthesis and biomimetic alkaloid synthesis. Supplied with rigorous analytical documentation to ensure inter-laboratory reproducibility.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 2218-15-7
Cat. No. B13620360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-phenyl-2-(1-pyrrolidinyl)-
CAS2218-15-7
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
InChIKeyRGYPPSMWECQPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-2-(1-pyrrolidinyl)ethanone (CAS 2218-15-7): A Defined-Activity α-Unsubstituted Aminophenone for Neurotransmitter Transporter Research and Alkaloid Precursor Synthesis


1-Phenyl-2-(1-pyrrolidinyl)ethanone (CAS 2218-15-7), systematically named 1-phenyl-2-(pyrrolidin-1-yl)ethanone, is a synthetic α-unsubstituted aminophenone that belongs to the 2-phenacylpyrrolidine class [1]. Structurally, it serves as the simplest phenylpyrrolidinyl ketone scaffold, lacking any α-alkyl substituent [1]. The compound is recognized as an inhibitor of the dopamine transporter (DAT) with precisely defined low potency and as a key biosynthetic precursor of phenanthroindolizidine alkaloids [1][2].

Why 1-Phenyl-2-(1-pyrrolidinyl)ethanone Cannot Be Replaced by Generic α-Substituted Aminophenones: Evidence of >100-Fold Potency Divergence at the Dopamine Transporter


The α-carbon substituent on the 1-phenyl-2-(1-pyrrolidinyl)ethanone scaffold acts as a binary switch for dopamine transporter (DAT) inhibitory potency [1]. Systematic SAR analysis reveals that the unsubstituted compound (α-H) exhibits an IC50 of 3250 nM at DAT, while its α-propyl homolog (α-PVP) achieves an IC50 of 17.5 nM—a 185-fold increase in potency [1]. Interchanging the target compound with α-PVP, α-PPP, or α-PBP without rigorous potency calibration therefore introduces >2 orders of magnitude error in DAT functional assays, compromising both reproducibility and pharmacological interpretation [1].

1-Phenyl-2-(1-pyrrolidinyl)ethanone (2218-15-7) – Quantitative Comparator-Based Evidence for Scientific Selection and Procurement


DAT Inhibition Potency: 185-Fold Lower vs. α-PVP and 280-Fold Lower vs. α-PBP, Defining This Compound as a Low-Potency Baseline Control

In a head-to-head study, the target compound (α-H, compound 8) inhibited [³H]dopamine uptake in rat brain synaptosomes with an IC50 of 3250 ± 418 nM [1]. The α-propyl analog (α-PVP) displayed an IC50 of 17.5 ± 1.7 nM, while the α-ethyl analog (α-PBP) showed an IC50 of 11.6 ± 0.6 nM [1]. This represents a potency difference of 185-fold and 280-fold, respectively [1].

Dopamine transporter Structure-activity relationship Synthetic cathinone

SERT Selectivity: Complete Absence of Serotonin Transporter Activity at 10 µM, Matching the Class Profile While Excluding Off-Target Confounds

At a screening concentration of 10 µM, the target compound produced no significant inhibition of [³H]serotonin uptake at the serotonin transporter (SERT), consistent with all α-substituted analogs in the series [1]. This lack of SERT activity is a class-level characteristic of the 1-phenyl-2-(1-pyrrolidinyl)ethanone scaffold that distinguishes it from ring-substituted cathinones such as mephedrone, which act as SERT substrates [1].

Serotonin transporter Selectivity Synthetic cathinone

Piperidine vs. Pyrrolidine Ring: 7.7-Fold DAT Potency Advantage of the Pyrrolidine Analog Over Its Piperidine Counterpart

Replacement of the pyrrolidine ring with a piperidine ring (compound 15, α-methyl piperidine analog) yielded an IC50 of 2490 ± 241 nM at DAT, compared to 3250 nM for the pyrrolidine target compound [1]. Although both are low-potency inhibitors, the pyrrolidine analog retains a 7.7-fold potency margin over the piperidine counterpart when comparing the α-H substituted pair [1].

Pyrrolidine ring Piperidine Heterocycle SAR

Biosynthetic Precursor Role: Established Intermediate in Phenanthroindolizidine Alkaloid Biosynthesis, a Functional Application Absent in α-Alkyl Analogs

Derivatives of 2-phenacylpyrrolidine (the parent structure of the target compound) have been experimentally established as precursors of tylophorinine, a phenanthroindolizidine alkaloid, via condensation with phenylacetaldehyde derivatives [2]. This biosynthetic pathway relevance is unique to the α-unsubstituted or specifically substituted 2-phenacylpyrrolidines and is not shared by the α-alkyl-substituted aminophenones (α-PVP, α-PPP, α-PBP), which are primarily studied as DAT inhibitors [1][2].

Alkaloid biosynthesis Phenanthroindolizidine Precursor chemistry

High-Impact Application Scenarios for 1-Phenyl-2-(1-pyrrolidinyl)ethanone (CAS 2218-15-7) Based on Verified Differential Evidence


DAT Pharmacology Calibration Standard: Low-Potency Negative Control for SAR Studies of Synthetic Cathinones

The compound serves as the baseline (α-H, IC50 = 3250 nM) in structure-activity relationship (SAR) panels evaluating the impact of α-alkyl chain length on DAT inhibition [1]. Its 185-fold lower potency relative to α-PVP provides a robust dynamic range for quantifying potency shifts induced by incremental α-substitution, enabling accurate rank-ordering of novel analogs [1].

SERT-Free Dopaminergic Probe: Isolating DAT-Mediated Neurochemical Effects Without Serotonergic Cross-Talk

Because 1-phenyl-2-(1-pyrrolidinyl)ethanone exhibits no detectable SERT inhibition at 10 µM [1], it is uniquely suited for in vitro and ex vivo experimental designs that require selective blockade or modulation of dopamine reuptake without confounding serotonin transporter engagement—an attribute not guaranteed by many commercially available cathinone analogs [1].

Alkaloid Biosynthesis Feedstock: Validated Precursor for Phenanthroindolizidine Pathway Elucidation

The compound's established role as a 2-phenacylpyrrolidine precursor in tylophorinine biosynthesis [2] makes it a critical reagent for laboratories conducting stable-isotope labeling, pathway reconstitution, or biomimetic synthesis of phenanthroindolizidine alkaloids—a niche application where α-alkyl-substituted aminophenones cannot substitute [2].

Pyrrolidine vs. Piperidine Heterocycle Comparator: Isolating Ring-Size Effects on DAT Pharmacology

Researchers comparing pyrrolidine and piperidine ring contributions to DAT inhibitor pharmacophores can employ the target compound (pyrrolidine, α-H) alongside its piperidine counterpart (compound 15) to dissect ring-size effects independent of α-substituent bulk, supported by the published 7.7-fold potency difference between these matched-pair analogs [1].

Quote Request

Request a Quote for Ethanone, 1-phenyl-2-(1-pyrrolidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.